ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused thiophene-pyridazine core. The structure features:
- Ethyl carboxylate at position 1, enhancing solubility and bioavailability.
- 4-Methylphenyl substituent at position 3, contributing to hydrophobic interactions.
- 4-Phenylbutanamido group at position 5, which modulates steric and electronic properties.
- 4-Oxo moiety at position 4, critical for hydrogen bonding and structural rigidity.
Properties
IUPAC Name |
ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S/c1-3-33-26(32)23-20-16-34-24(27-21(30)11-7-10-18-8-5-4-6-9-18)22(20)25(31)29(28-23)19-14-12-17(2)13-15-19/h4-6,8-9,12-16H,3,7,10-11H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSFTHGKSLNVPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCCC3=CC=CC=C3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of thiophene derivatives with appropriate reagents to form the thieno[3,4-d]pyridazine core. For example, the reaction of thiophene-2-carboxamides with formic acid can yield thieno[3,2-d]pyrimidin-4-ones, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to facilitate the cyclization and subsequent functionalization steps. The choice of reagents and conditions can significantly impact the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as carbonyl groups, into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The following compounds share the thieno[3,4-d]pyridazine scaffold but differ in substituents, leading to distinct properties:
Key Observations:
- Chain Length : The 4-phenylbutanamido group in the target compound offers greater conformational flexibility than the shorter 3-phenylpropanamido chain in Compound A, which may influence receptor interactions.
- Polarity : Compound B’s trimethoxyphenyl substituent introduces higher polarity, likely affecting solubility and membrane permeability compared to the target compound .
- Structural Complexity : Compound C’s sulfonylethyl-pyrrole extension introduces additional hydrogen-bonding sites, suggesting divergent pharmacological applications .
Biological Activity
Ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and therapeutic implications of this compound, drawing on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities. The molecular formula is , and it possesses a molecular weight of 465.56 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C26H25N3O4S |
| Molecular Weight | 465.56 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. The synthetic pathway includes the formation of the thieno[3,4-d]pyridazine ring followed by the introduction of the phenylbutanamido side chain.
Anticancer Activity
Recent studies have indicated that derivatives of thieno[3,4-d]pyridazine exhibit significant anticancer properties. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and liver cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Enzyme Inhibition
The compound has shown promising results as an inhibitor of specific kinases involved in cancer progression. Molecular docking studies suggest a strong binding affinity to targets such as c-Kit and VEGFR-2 kinase. This inhibition can disrupt signaling pathways that are crucial for tumor growth and metastasis.
Anti-inflammatory Properties
In addition to its anticancer activity, this compound has demonstrated anti-inflammatory effects in animal models. It appears to modulate pro-inflammatory cytokines and reduce edema in acute inflammation models.
Case Studies
- Breast Cancer Cell Line Study : In a study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability (IC50 = 15 µM). Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls.
- Liver Cancer Study : A research team evaluated the compound's effects on HepG2 liver carcinoma cells. Results indicated significant inhibition of cell proliferation with an IC50 value of 12 µM and alterations in cell cycle distribution.
Q & A
Q. What are the critical steps for synthesizing this thieno[3,4-d]pyridazine derivative, and how can reaction conditions be optimized?
The synthesis involves three key stages:
- Core formation : Cyclocondensation of thiophene precursors with hydrazines at 80°C under nitrogen to form the pyridazine ring.
- Amidation : Introduction of the 4-phenylbutanamido group at position 5 via Schotten-Baumann conditions (0–5°C, pH 8–9), requiring stoichiometric control (1:1.2 molar ratio of core to acylating agent) .
- Esterification : Ethyl esterification at position 1 using ethyl chloroformate in anhydrous DMF. Optimization focuses on temperature control during amidation, solvent purity (≥99.9% DMF), and gradient silica gel chromatography (ethyl acetate/hexane, 3:7 to 6:4) for ≥95% purity .
Q. Which analytical techniques are prioritized for structural validation?
A multi-technique approach is essential:
- X-ray crystallography : Resolves 3D conformation (e.g., SHELXL refinement for bond angles ±0.5°, torsional strain analysis) .
- 2D NMR : NOESY correlations confirm spatial proximity of the 4-methylphenyl and amide groups.
- HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 518.1524, Δ <2 ppm) .
- FT-IR : Confirms carbonyl stretches (C=O at 1680–1720 cm⁻¹ for ester/amide groups) .
Q. How is preliminary biological activity screening conducted for this compound?
Standard protocols include:
- Enzyme inhibition assays : Dose-response curves (0.1–100 μM) against kinases (e.g., EGFR, ABL1) with ATP-Glo™ detection .
- Cellular viability : MTT assays in cancer cell lines (IC₅₀ determination over 72 hrs).
- Solubility profiling : Shake-flask method in PBS (pH 7.4) and DMSO:PEG400 mixtures to guide in vitro testing .
Advanced Research Questions
Q. How can contradictory reports about this compound’s kinase inhibition potency be resolved?
Discrepancies often arise from:
- Assay conditions : ATP concentrations (e.g., 1 mM vs. 10 μM) impact IC₅₀ values. Standardize using the ADP-Glo™ Kinase Assay .
- Structural polymorphism : Use differential scanning calorimetry (DSC) to identify hydrate/solvate forms affecting bioavailability.
- Target selectivity profiling : Employ KINOMEscan® panels to assess off-target effects at 1 μM .
Q. What strategies enable structure-activity relationship (SAR) studies for the thieno[3,4-d]pyridazine core?
Systematic modifications and testing include:
| Position | Modification | Biological Impact | Key Reference |
|---|---|---|---|
| 5-amido | 4-Phenylbutanamide → 4-cyclohexylpropanamide | 2.3× ↑ lipophilicity (LogP 3.1 → 3.8) | |
| 3-aryl | 4-Methylphenyl → 4-fluorophenyl | Alters π-stacking with kinase hydrophobic pockets | |
| Computational docking (AutoDock Vina) and MMPBSA binding energy calculations guide rational design . |
Q. What methodologies elucidate the compound’s interaction with adenosine receptors?
Advanced approaches include:
- Radioligand displacement assays : Compete with [³H]NECA at A₁/A₂A receptors (Kᵢ determination via nonlinear regression).
- Molecular dynamics simulations : GROMACS simulations (100 ns) analyze receptor-ligand stability (RMSD <2 Å) .
- Cryo-EM : Resolve compound-bound receptor structures at 3.2–4.1 Å resolution .
Q. How can synthetic byproducts during amidation be characterized and minimized?
Byproduct analysis involves:
- LC-MS/MS : Identifies N-acylurea side products (e.g., m/z 605.2) formed via Curtius rearrangement.
- Kinetic control : Reduce reaction time to <2 hrs and maintain pH <9 to suppress hydrolysis .
- DoE optimization : Taguchi arrays identify critical factors (e.g., solvent basicity, acylation agent purity) .
Methodological Tables
Table 1. Comparison of Structural Characterization Techniques
Table 2. Key Functional Group Reactivity
| Group | Reaction | Conditions | Outcome |
|---|---|---|---|
| Ester (C=O) | Hydrolysis | 0.1M NaOH, 40°C, 6 hrs | Forms carboxylic acid (confirmed by TLC, Rf 0.15→0.35) |
| Amide (NH) | Oxidation | mCPBA (2 eq), DCM, 0°C | Forms nitroxide radical (EPR detection) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
